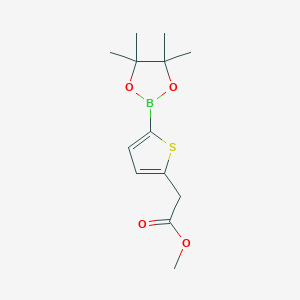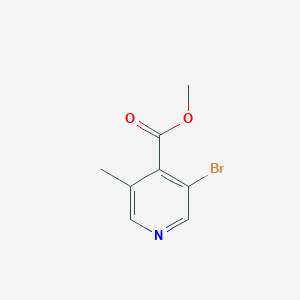
N,N'-双(2,4,6-三甲氧基苯基)草酰胺
描述
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as BTMPO, is a chemical compound with the molecular formula C20H24N2O8 and a molecular weight of 420.41 . It is used as a ligand for the copper-catalyzed coupling of aryl bromides and secondary amines .
Molecular Structure Analysis
The molecular structure of BTMPO consists of two 2,4,6-trimethoxyphenyl groups attached to an oxalamide group . The exact structure can be found in the referenced MOL file .Chemical Reactions Analysis
BTMPO is used as a ligand in the copper-catalyzed coupling of aryl bromides and secondary amines . This reaction is particularly effective for coupling with more sterically hindered acyclic secondary amines .Physical And Chemical Properties Analysis
BTMPO is a powder with a predicted density of 1.283±0.06 g/cm3 and a predicted pKa of 9.06±0.70 . It has a molecular weight of 420.41 .科学研究应用
Catalytic Activity Enhancement
“N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide” has been found to enhance the catalytic activity in Cu-catalyzed coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines . This compound, when used as a ligand, can improve the yield of the reaction .
Interaction with Proteins
This compound is known for its ability to interact with a variety of proteins and modulate their activity. This makes it a valuable tool in the field of biochemistry and molecular biology.
Coupling Reactions
作用机制
Target of Action
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as N,N’-bis(2,4,6-trimethoxyphenyl)oxamide, primarily targets the copper-catalyzed coupling of aryl bromides and secondary amines . This compound acts as a ligand, a molecule that binds to another (usually larger) molecule, in this case, copper .
Mode of Action
The interaction of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide with its targets involves the promotion of copper-catalyzed N-arylation of anilines and cyclic secondary amines . This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines .
Biochemical Pathways
The biochemical pathway affected by N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide is the copper-catalyzed N-arylation of anilines and cyclic secondary amines . This pathway is crucial for the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds .
Pharmacokinetics
The compound’s predicted density is 1283±006 g/cm3 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide’s action is the successful coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines . This leads to the formation of carbon-nitrogen bonds, which are essential in the synthesis of many organic compounds .
Action Environment
The action of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide can be influenced by various environmental factors. For instance, sterically hindered acyclic secondary amines require the use of N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide as a ligand for better results . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
安全和危害
BTMPO is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
属性
IUPAC Name |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJMONAWAGMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide | |
CAS RN |
957476-07-2 | |
| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) enhance the efficiency of copper-catalyzed coupling reactions, particularly with challenging substrates?
A1: BTMPO acts as a bidentate ligand, coordinating to the copper catalyst through its two oxygen atoms. [, ] This coordination significantly enhances the catalyst's activity, enabling it to activate otherwise unreactive substrates like chlorobenzene and sterically hindered amines. [] While the exact mechanism is still under investigation, DFT studies suggest that BTMPO facilitates C-Cl bond activation through a concerted substitution pathway. [] This ligand-metal interaction is crucial for overcoming the high energy barriers associated with these challenging coupling reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)



![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)


![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)


